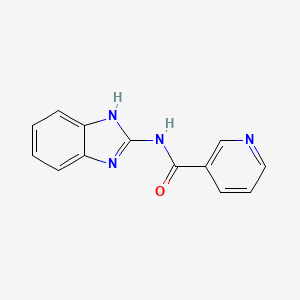
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide
描述
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide is a compound that features a benzimidazole moiety fused with a pyridine ring and a carboxamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a pyridine ring and a carboxamide group further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields.
准备方法
The synthesis of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, often using formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
化学反应分析
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
科学研究应用
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins . This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation, making it effective against cancer cells and infectious agents .
相似化合物的比较
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug that also contains a benzimidazole moiety.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Bendamustine: An anticancer drug with a benzimidazole structure.
The uniqueness of this compound lies in its combination of the benzimidazole and pyridine rings, which enhances its pharmacological properties and broadens its range of applications .
属性
分子式 |
C13H10N4O |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-12(9-4-3-7-14-8-9)17-13-15-10-5-1-2-6-11(10)16-13/h1-8H,(H2,15,16,17,18) |
InChI 键 |
HRGOZHCVIKORDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
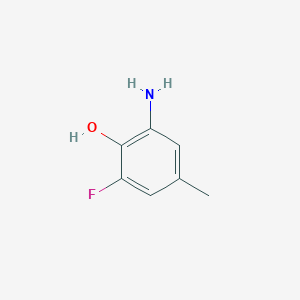
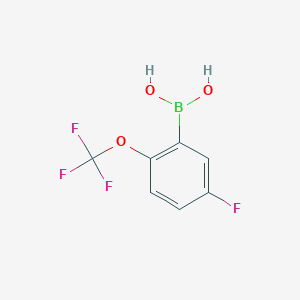
![7-Hydroxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8810538.png)

![8-Chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B8810546.png)
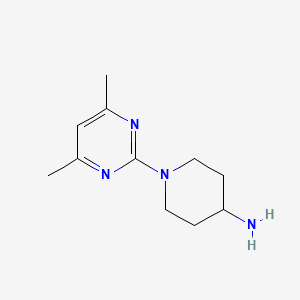
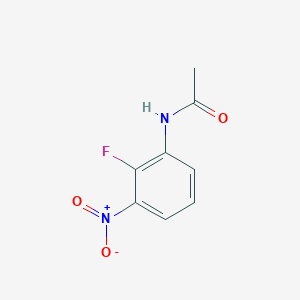

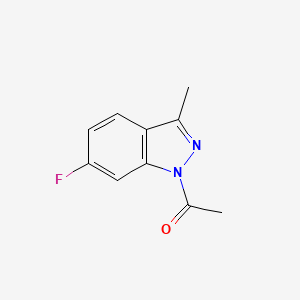
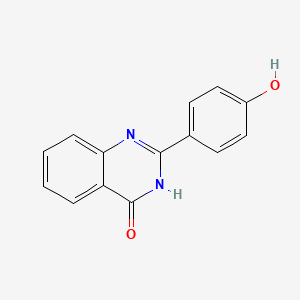
![1,2-Dichloro-4-[(3,4-dichlorophenyl)disulfanyl]benzene](/img/structure/B8810589.png)
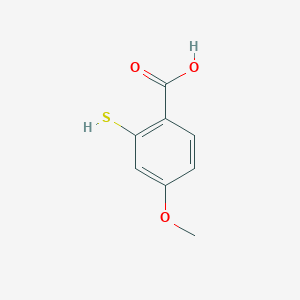
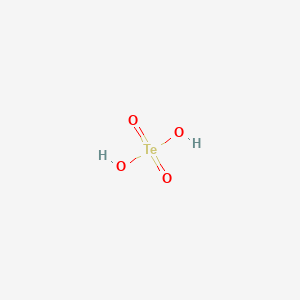
![6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8810617.png)
